泼尼松龙钠代谢物
描述
Prednisolone sodium metazoate (also known as Prednisolone metasulfobenzoate sodium, Prednisolone 21- (sodium 3-sulfobenzoate), or Predenema) is a synthetic glucocorticoid . It is used in the treatment of Inflammatory Bowel Disease, Ulcerative Colitis, and GI Disorders . It is also used to treat various conditions such as allergic states, mycosis fungoides, primary or secondary adrenocortical insufficiency, hematologic disorders, acute leukemia, multiple sclerosis, uveitis, symptomatic sarcoidosis, rheumatic diseases, inflammation and pain .
Synthesis Analysis
Prednisolone sodium metazoate-loaded quatsomes were prepared using a varied concentration of quaternary ammonium surfactants (QAS) and cholesterol (CHO). A 2^3 factorial design was conducted to address the impact of independent variables QAS type, QAS to CHO molar ratio, and sonication time . The quatsomes were then incorporated into different gel bases to prepare an optimized mucoadhesive gel .
Molecular Structure Analysis
The molecular formula of Prednisolone sodium metazoate is C28H31NaO9S . Its exact mass is 566.16 and its molecular weight is 566.597 .
Chemical Reactions Analysis
In high-performance liquid chromatography (HPLC), it is a challenge to separate the prednisolone peak and its structurally related substance (hydrocortisone), which only differs in a double bond at the C-1 position . An improved stability-indicating reversed-phase HPLC method for related substances of prednisolone was developed and validated for use in quality control laboratories for routine analysis .
Physical And Chemical Properties Analysis
The particle size of the developed quatsomes ranged from 69.47 ± 0.41 to 113.28 ± 0.79 nm, the polydispersity index from 0.207 ± 0.004 to 0.328 ± 0.004, zeta potential from 45.15 ± 0.19 to 68.1 ± 0.54 mV, entrapment efficiency percent from 79.62 ± 1.44 to 98.60% ± 1.22 and percent of drug released after 6 h from 58.39 ± 1.75 to 94.42% ± 2.15 .
科学研究应用
Application in Pharmaceutics for Treatment of Recurrent Aphthous Ulcers
Specific Scientific Field
Pharmaceutics and Drug Delivery Systems
Comprehensive Summary of the Application
Prednisolone sodium metazoate has been used in the formulation of a buccal mucoadhesive gel. This gel is loaded with quatsomes, which are vesicles formed by the self-assembly of sterols and quaternary ammonium surfactants. The gel is designed for the localized treatment of recurrent aphthous ulcers .
Methods of Application or Experimental Procedures
Quatsomes were prepared using varied concentrations of quaternary ammonium surfactants (QAS) and cholesterol (CHO). A 2^3 factorial design was conducted to address the impact of independent variables QAS type (X1), QAS to CHO molar ratio (X2), and sonication time (X3). The dependent variables were particle size (PS; Y1), polydispersity index (PDI; Y2), zeta potential (ZP; Y3), entrapment efficiency percent (EE%; Y4) and percent of drug released after 6 h (Q6%: Y5). The selected quatsomes formula was then incorporated into different gel bases to prepare an optimized mucoadhesive gel .
Results or Outcomes Obtained
The particle size of the developed quatsomes ranged from 69.47 ± 0.41 to 113.28 ± 0.79 nm, the polydispersity index from 0.207 ± 0.004 to 0.328 ± 0.004, zeta potential from 45.15 ± 0.19 to 68.1 ± 0.54 mV, entrapment efficiency percent from 79.62 ± 1.44 to 98.60% ± 1.22 and percent of drug released after 6 h from 58.39 ± 1.75 to 94.42% ± 2.15. The quatsomal mucoadhesive gel showed rapid recovery of ulcers, which was confirmed by the histological study and the evaluation of inflammatory biomarkers .
Treatment of Rheumatoid Arthritis
Specific Scientific Field
Rheumatology
Comprehensive Summary of the Application
Prednisolone sodium metazoate is used in the treatment of rheumatoid arthritis. It is part of the glucocorticoid class of drugs that are effective in controlling the inflammatory response in the body, which is a key characteristic of rheumatoid arthritis .
Methods of Application or Experimental Procedures
The drug is administered orally, usually as tablets. The dosage and duration of treatment depend on the severity of the disease and the patient’s response to the medication .
Results or Outcomes Obtained
Treatment with prednisolone sodium metazoate can help reduce inflammation and alleviate symptoms such as joint pain and swelling. It can also slow down the progression of joint damage in rheumatoid arthritis .
Treatment of Asthma
Specific Scientific Field
Pulmonology
Comprehensive Summary of the Application
Prednisolone sodium metazoate is used in the treatment of asthma. It helps reduce inflammation in the airways, making it easier for people with asthma to breathe .
Methods of Application or Experimental Procedures
The drug is usually administered orally, often as tablets. The dosage and duration of treatment depend on the severity of the asthma and the patient’s response to the medication .
Results or Outcomes Obtained
Treatment with prednisolone sodium metazoate can help control asthma symptoms such as wheezing, shortness of breath, and chest tightness. It can also prevent asthma attacks .
安全和危害
未来方向
A study aimed to formulate a buccal mucoadhesive gel containing prednisolone sodium metazoate-loaded quatsomes for efficient localized therapy of recurrent aphthous ulcers . The quatsomal mucoadhesive gel showed rapid recovery of ulcers, which was confirmed by the histological study and the evaluation of inflammatory biomarkers . These results assured the capability of the developed quatsomal mucoadhesive gel to be a promising formulation for treating buccal diseases .
属性
IUPAC Name |
sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFZSORKWFPGNE-VDYYWZOJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3694-41-5 (Parent) | |
Record name | Prednisolone sodium metazoate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90212211 | |
Record name | Prednisolone sodium metazoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisolone sodium metazoate | |
CAS RN |
630-67-1 | |
Record name | Prednisolone sodium metazoate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone sodium metazoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prednisolone 21-(3-sodium-sulphobenzoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREDNISOLONE SODIUM METAZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D345THM53T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。